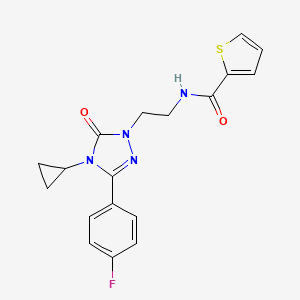
N-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-carboxamide is a synthetic compound with potential applications in various scientific fields. Its unique chemical structure combines elements of cyclopropyl, fluorophenyl, and triazolyl groups, giving it distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-carboxamide typically involves several steps:
Formation of the triazole ring: : This can be achieved through the reaction of 4-cyclopropyl-3-(4-fluorophenyl)-1H-1,2,4-triazole with appropriate reagents under controlled conditions.
Introduction of the ethyl linker: : Ethylation of the triazole derivative using ethylating agents.
Coupling with thiophene-2-carboxylic acid: : The final step involves coupling the intermediate with thiophene-2-carboxylic acid in the presence of coupling agents like DCC or EDCI to form the desired compound.
Industrial Production Methods
Scaling up the synthesis for industrial production would require optimization of each step to maximize yield and purity. Advanced techniques such as continuous flow synthesis and automation might be employed to improve efficiency.
化学反应分析
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, especially at the cyclopropyl and triazole moieties.
Reduction: : Potential reduction at the oxo group or other reactive sites.
Substitution: : Electrophilic or nucleophilic substitution reactions at the fluorophenyl or thiophene rings.
Common Reagents and Conditions
Oxidation: : Using reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Common reducing agents might include sodium borohydride or lithium aluminium hydride.
Substitution: : Conditions vary based on the specific substitution but typically involve suitable solvents and catalysts.
Major Products
The products formed depend on the type of reaction and conditions. For example, oxidation might lead to the formation of carboxylic acids or ketones.
科学研究应用
N-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-carboxamide is studied for various applications:
Chemistry: : As a ligand in coordination chemistry or a building block in organic synthesis.
Biology: : Potential use in studies involving enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating certain diseases, possibly due to its unique structural features.
Industry: : Use as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
作用机制
The exact mechanism of action depends on the specific application:
Biological mechanisms: : Could involve binding to specific proteins or receptors, inhibiting enzyme activity, or interfering with metabolic pathways.
Molecular targets and pathways: : Potential targets might include enzymes, receptors, or nucleic acids, depending on the compound's structural compatibility.
相似化合物的比较
Comparing N-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-carboxamide with structurally similar compounds reveals its uniqueness:
Similar compounds: : Could include other triazole derivatives or thiophene carboxamides.
Uniqueness: : This compound's combination of fluorophenyl, cyclopropyl, and thiophene groups sets it apart, possibly leading to distinct chemical properties and biological activities.
Exploring such a multifaceted compound can shed light on its diverse applications and potential. If there's any specific detail you want to dive deeper into, just let me know!
生物活性
N-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound characterized by its unique structural features, including a triazole ring and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Structural Features
The compound's structure can be broken down as follows:
- Triazole Ring : Known for stability and versatility, the triazole moiety often acts as a pharmacophore in bioactive compounds.
- Cyclopropyl Group : This feature may enhance the compound's interaction with biological targets.
- Fluorophenyl Moiety : The presence of fluorine can influence the compound's lipophilicity and biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit a range of biological activities:
-
Antimicrobial Activity :
- Compounds containing the 1,2,4-triazole scaffold have shown significant antibacterial and antifungal properties. For instance, a study indicated that derivatives of triazoles displayed high activity against various strains of bacteria and fungi, including Staphylococcus aureus and Escherichia coli .
- Anticancer Potential :
- Enzyme Inhibition :
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the functional groups can lead to enhanced potency and selectivity against specific biological targets. For example:
| Modification | Expected Effect |
|---|---|
| Altering the cyclopropyl group | Potentially increases binding affinity |
| Fluorine substitution on phenyl | Enhances lipophilicity and bioavailability |
| Variations in the triazole position | Influences enzyme binding interactions |
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antibacterial Activity Study :
- Anticancer Screening :
- Mechanistic Studies :
属性
IUPAC Name |
N-[2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-1,2,4-triazol-1-yl]ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S/c19-13-5-3-12(4-6-13)16-21-22(18(25)23(16)14-7-8-14)10-9-20-17(24)15-2-1-11-26-15/h1-6,11,14H,7-10H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYUZENPPVDFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC=CS3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














